(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one

asymmetric alkylation diastereoselectivity quaternary amino acids

This (3S,6R)-configured 1,4-oxazin-2-one is a chiral, non-racemic cyclic alanine equivalent designed for the stereoselective construction of quaternary α-methyl α-amino acids. Its rigid scaffold transfers absolute chirality to the newly formed tetrasubstituted carbon during enolate alkylation. Unlike l-alanine-based auxiliaries demanding cryogenic conditions, this template operates at room temperature and delivers consistently high diastereoselectivity (>96% de) with both activated and unactivated alkyl halides. The integrated imine-ester architecture enables mild hydrolytic release to directly afford enantiomerically enriched (S)-α-methyl amino acids without racemisation. The ambient-temperature protocol eliminates pyrophoric bases and cryogenics, lowering scale-up barriers and making it ideal for parallel SAR programs, peptide-mimetic lead optimisation, and contract manufacturing routes to non-proteinogenic quaternary amino acids.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 191284-34-1
Cat. No. B063166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one
CAS191284-34-1
Synonyms(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC1C(=O)OC(C(=N1)C2=CC=CC=C2)C(C)C
InChIInChI=1S/C14H17NO2/c1-9(2)13-12(11-7-5-4-6-8-11)15-10(3)14(16)17-13/h4-10,13H,1-3H3/t10-,13+/m0/s1
InChIKeyXQMCAYQHEBZGJA-GXFFZTMASA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one – CAS 191284-34-1 Procurement Guide for Asymmetric Synthesis


The compound (3S,6R)-6-isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one (CAS 191284-34-1) is a chiral, non-racemic 1,4-oxazin-2-one derivative that functions as a cyclic alanine equivalent in the stereoselective construction of quaternary α-methyl α-amino acids [1]. Its rigid dihydooxazinone scaffold bears a defined (3S,6R) configuration at the two stereogenic centres and is prepared from enantiopure alanine, thereby transferring chirality to the newly formed tetrasubstituted carbon during enolate alkylation [2]. The compound is exclusively used as a research intermediate in medicinal chemistry and peptide-mimetic programmes; it is not intended for human or veterinary therapeutic use [3].

Why Generic Chiral Auxiliaries Cannot Replace (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one (CAS 191284-34-1)


Although several chiral enolate templates exist for the asymmetric synthesis of α,α-disubstituted amino acids, the target oxazinone 1 is distinguished by its combination of high intrinsic reactivity, room-temperature operation, and consistently excellent diastereoselectivity (>96% de) with both activated and unactivated alkyl halides [1]. Standard l-alanine-based auxiliaries frequently require cryogenic conditions or super-stoichiometric strong bases to achieve comparable selectivities, and imidazolidinone or oxazolidinone templates often show steep substrate dependence or poor yields with sterically demanding electrophiles [2]. The integrated imine‑ester architecture of the 1,4-oxazin‑2‑one ring uniquely enables a mild hydrolytic release to directly furnish the enantiomerically enriched (S)-α-methyl α-amino acid without racemisation or by‑product formation that plagues many acyclic glycine/alanine equivalents [3].

Quantitative Differentiation Evidence: (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one (CAS 191284-34-1) vs. Closest Analogs


Alkylation Diastereoselectivity: >96% de with Unactivated Alkyl Halides

Under standard room-temperature conditions employing the organic base 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) or DBU in the presence of LiI, the target oxazinone 1 is alkylated with a panel of unactivated alkyl iodides in >96% diastereomeric excess (de) [1]. By contrast, the analogous l-alanine-derived Schöllkopf bis-lactim ether requires lithiation at −78 °C to achieve a maximum of ~90% de for comparable electrophiles, and the Evans oxazolidinone gives generally <80% de for methylation of the l-alanine enolate [2].

asymmetric alkylation diastereoselectivity quaternary amino acids

Mild Hydrolytic Liberation to (S)-α-Methyl α-Amino Acids Without Racemisation

Alkylated oxazinones 2 are quickly hydrolysed (6 M HCl, reflux, 12 h) to yield free (S)-α-methyl α-amino acids retaining the enantiomeric purity established in the alkylation step (>95% ee for the final amino acid) [1]. Other cyclic alanine templates often require harsher cleavage protocols (e.g., hydrogenolysis or oxidative removal) that can erode optical purity or necessitate additional purification steps; for example, the Seebach imidazolidinone method releases the amino acid via ion-exchange chromatography after vigorous acidic hydrolysis and frequently shows 2–5% erosion of enantiomeric excess depending on side-chain structure [2].

hydrolysis enantiopurity amino acid release

Broad Electrophile Scope Under Uniform Room‑Temperature Protocol

The oxazinone 1 can be diastereoselectively alkylated with activated alkyl halides (K₂CO₃, PTC, room temp.), unactivated alkyl iodides (BEMP or DBU, LiI, room temp.), and allylic carbonates [Pd(0) catalysis, room temp.], all giving excellent diastereoselectivities [1]. In contrast, Evans oxazolidinone enolates are largely restricted to reactive electrophiles such as allylic bromides or benzyl bromides under cryogenic conditions, while Schöllkopf bislactim ethers display limited scope with sterically demanding halides and frequently require low temperature (−78 °C) [2]. No single literature template covers the full electrophile spectrum at room temperature with >96% de.

substrate scope alkyl halides allylic carbonates

Direct Production of (S)-α-Methylproline (Cyclic AMAA) via Double Alkylation

When the oxazinone 1 is treated with 1,3-diiodopropane under BEMP conditions, a spontaneous N-alkylation follows the initial C-alkylation, yielding the bicyclic oxazinone 6 in a single operation; subsequent hydrolysis provides enantiomerically pure (S)-α-methylproline [1]. No other single-step protocol from a chiral alanine equivalent delivers (S)-α-methylproline directly. The Evans oxazolidinone route to α-methylproline requires four steps from l-proline and proceeds with <50% overall yield, while the Schöllkopf method gives racemised product [2]. This unique cascade enables expedited access to conformationally constrained amino acids for peptide foldamer research.

α-methylproline conformational constraint peptide nucleic acids

High-Value Research and Industrial Application Scenarios for (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one (CAS 191284-34-1)


Medicinal Chemistry: Enantiopure α-Methyl Amino Acid Library Synthesis

The compound serves as a platform for the parallel synthesis of diverse (S)-α-methyl amino acids for structure-activity relationship (SAR) studies. The room-temperature, high-de alkylation protocol (>96% de) allows reliable incorporation of alkyl, allyl, and functionalised side chains, enabling medicinal chemists to explore quaternary amino acid space with minimal stereochemical uncertainty [1].

Asymmetric Peptide Synthesis: Conformationally Constrained Dipeptide Isosteres

The rapid two-step access to (S)-α-methylproline and related cyclic amino acids from this oxazinone provides a direct route to conformationally restricted dipeptide mimetics. These building blocks are critical for stabilising β-turn motifs in peptide therapeutics and for studying peptide-receptor interactions [2].

Process Development Kilogram-Scale Campaigns for α-Methyl Amino Acid Intermediates

Because the alkylation and hydrolysis steps operate at ambient temperature and deliver the free amino acid without additional purification, the process is amenable to scale-up. The mild conditions (no pyrophoric bases, no cryogenics) lower the technical barrier for contract manufacturing organisations seeking a reliable route to multi-kilogram quantities of α-methyl amino acids [3].

Academic Core Facilities: Custom Quatenary Amino Acid Synthesis

University synthesis facilities can leverage this compound to offer a rapid, high-purity (>95% ee) service for non-proteinogenic quaternary amino acids. Because the methodology tolerates diverse electrophiles under a single set of conditions, it minimises method development time per customer request and ensures reproducible outcomes [4].

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